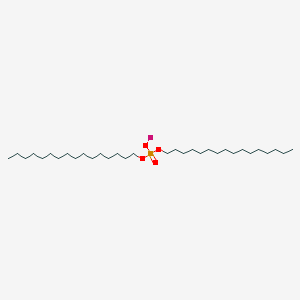
Potassium dihexadecyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium dihexadecyl phosphate is a useful research compound. Its molecular formula is C32H66KO4P and its molecular weight is 584.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Nanotechnology
2.1 Functionalization of Nanoparticles
One of the prominent applications of PDHP is in the functionalization of superparamagnetic iron oxide nanoparticles (SPIONs). A study demonstrated the successful functionalization of SPIONs with PDHP, enhancing their stability and biocompatibility for biomedical applications such as drug delivery and magnetic resonance imaging (MRI) . The functionalized nanoparticles exhibited minimal cytotoxicity and were effectively internalized by cancer cell lines, indicating their potential for targeted therapy.
| Property | SPIONs without PDHP | SPIONs with PDHP |
|---|---|---|
| Cytotoxicity | Significant | Minimal |
| Intracellular Iron Uptake | Low | High |
| ROS Generation | Moderate | Elevated |
2.2 Delivery Systems
PDHP has also been explored as a component in lipid-based drug delivery systems. Its amphiphilic nature allows it to form stable lipid bilayers, which can encapsulate therapeutic agents for controlled release. This application is particularly advantageous in targeting specific tissues or cells while minimizing systemic side effects .
Biochemical Applications
3.1 Membrane Studies
Research has shown that PDHP can be utilized in the study of membrane permeability and ion transport mechanisms. It has been incorporated into bilayer systems to investigate potassium ion permeation under regulated conditions, aiding in understanding cellular membrane dynamics .
3.2 Gene Expression Modulation
In cellular studies, PDHP was found to influence gene expression related to iron metabolism and cellular proliferation. The functionalized SPIONs showed altered expression levels of genes such as alkaline phosphatase and transferrin receptor 1, suggesting that PDHP may play a role in modulating cellular responses to iron .
Safety and Toxicological Assessments
Safety assessments indicate that alkyl phosphates like PDHP exhibit low toxicity profiles. Studies report high oral LD50 values (>2 g/kg) and low dermal irritation potential, confirming that PDHP can be safely utilized in various applications without significant adverse effects .
Case Studies Summary Table
Propriétés
Numéro CAS |
17026-47-0 |
|---|---|
Formule moléculaire |
C32H66KO4P |
Poids moléculaire |
584.9 g/mol |
Nom IUPAC |
potassium;dihexadecyl phosphate |
InChI |
InChI=1S/C32H67O4P.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-32H2,1-2H3,(H,33,34);/q;+1/p-1 |
Clé InChI |
INJCIHHCTBEDST-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[K+] |
SMILES isomérique |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[K+] |
SMILES canonique |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[K+] |
Key on ui other cas no. |
17026-47-0 |
Pictogrammes |
Corrosive; Irritant |
Numéros CAS associés |
2197-63-9 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















